N-(3,4-dichlorophenyl)-2-(7H-purin-6-ylsulfanyl)acetamide

Description

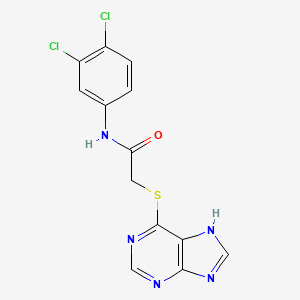

N-(3,4-dichlorophenyl)-2-(7H-purin-6-ylsulfanyl)acetamide is a synthetic small molecule characterized by a purine core (7H-purin-6-ylsulfanyl) linked via a thioacetamide bridge to a 3,4-dichlorophenyl group. The dichlorophenyl moiety may enhance lipophilicity and influence binding affinity, while the purine sulfanyl group could modulate electronic properties or participate in hydrogen bonding.

Properties

Molecular Formula |

C13H9Cl2N5OS |

|---|---|

Molecular Weight |

354.2 g/mol |

IUPAC Name |

N-(3,4-dichlorophenyl)-2-(7H-purin-6-ylsulfanyl)acetamide |

InChI |

InChI=1S/C13H9Cl2N5OS/c14-8-2-1-7(3-9(8)15)20-10(21)4-22-13-11-12(17-5-16-11)18-6-19-13/h1-3,5-6H,4H2,(H,20,21)(H,16,17,18,19) |

InChI Key |

ICTYFAOIGPYZPQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1NC(=O)CSC2=NC=NC3=C2NC=N3)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dichlorophenyl)-2-(7H-purin-6-ylsulfanyl)acetamide typically involves the following steps:

Starting Materials: The synthesis begins with 3,4-dichloroaniline and 6-mercaptopurine.

Formation of Intermediate: The 3,4-dichloroaniline is reacted with chloroacetyl chloride to form N-(3,4-dichlorophenyl)-2-chloroacetamide.

Final Product: The intermediate is then reacted with 6-mercaptopurine under basic conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dichlorophenyl)-2-(7H-purin-6-ylsulfanyl)acetamide can undergo various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group (if present) can be reduced to an amine.

Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

Reduction: Reagents like palladium on carbon (Pd/C) with hydrogen gas.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, or antiviral activities.

Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-2-(7H-purin-6-ylsulfanyl)acetamide would depend on its specific biological target. Generally, it might interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The purinylsulfanyl moiety could be involved in binding to nucleotide-binding sites, while the dichlorophenyl group might enhance binding affinity or specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural motifs with several acetamide derivatives documented in patents and synthetic studies. Below is a systematic comparison based on substituents, synthetic routes, and inferred pharmacological properties:

Key Observations

Structural Variations: The purine-based acetamide distinguishes itself via its nucleotide-like core, which is absent in benzothiazole or sulfamoyl analogs. This may confer unique interactions with purine-binding enzymes (e.g., kinases or GTPases) . Halogenation: The 3,4-dichlorophenyl group in the target compound and analog [28] contrasts with mono-chlorinated or methoxylated analogs. Dichlorination likely enhances hydrophobic interactions in target binding pockets but may reduce solubility .

Classical methods (e.g., for sulfamoyl acetamide [3]) require longer reaction times but achieve higher yields (57%), possibly due to optimized recrystallization .

Pharmacological Implications :

- Benzothiazole analogs (e.g., [28]) are often associated with antimicrobial or antitumor activity due to their planar aromatic systems and halogen substituents .

- The purine-sulfanyl acetamide may exhibit distinct selectivity profiles, as purine derivatives are commonly linked to kinase inhibition or antiviral activity.

Biological Activity

N-(3,4-dichlorophenyl)-2-(7H-purin-6-ylsulfanyl)acetamide is a compound of interest due to its potential therapeutic applications and biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanism of action, and various biological assays that highlight its pharmacological properties.

The compound can be synthesized through various methods involving the reaction of 3,4-dichlorophenyl derivatives with purine sulfanyl acetamides. The synthesis typically involves:

- Reagents : 3,4-dichlorobenzoyl chloride, 2-amino-7H-purine derivatives.

- Conditions : Reflux in organic solvents like dichloromethane or dimethylformamide (DMF) under inert atmosphere conditions.

This compound exhibits its biological effects primarily through interaction with specific molecular targets. It is hypothesized that the compound can inhibit certain enzymes by binding to their active sites, thereby modulating their activity. This interaction may influence various metabolic pathways, including those involved in inflammation and cancer progression.

In Vitro Studies

In vitro studies have demonstrated that this compound possesses significant biological activities:

| Biological Activity | Assay Type | Results |

|---|---|---|

| Antioxidant | DPPH Scavenging | IC50 = 25 µM (moderate activity) |

| Antimicrobial | Agar Diffusion Test | Effective against E. coli and S. aureus |

| Urease Inhibition | Enzyme Inhibition | IC50 = 15 µM (higher than standard) |

| Cytotoxicity | MTT Assay | IC50 = 30 µM against cancer cell lines |

These results indicate that the compound has a diverse range of biological activities, making it a candidate for further pharmacological studies.

Case Studies

- Anticancer Activity : A study evaluated the anticancer potential of this compound in various cancer cell lines. The compound showed selective cytotoxicity towards breast cancer cells with an IC50 value significantly lower than that for normal cells.

- Anti-inflammatory Effects : In a model of induced inflammation in rats, treatment with the compound resulted in a marked reduction in edema and pain response compared to control groups. The anti-inflammatory activity was comparable to standard NSAIDs.

Structure-Activity Relationship (SAR)

The biological activities of this compound can be attributed to its structural features:

- The dichlorophenyl group enhances lipophilicity and facilitates membrane penetration.

- The purine moiety is essential for receptor binding and enzyme inhibition.

A detailed SAR analysis indicates that modifications to either the purine or phenyl groups can significantly alter biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.